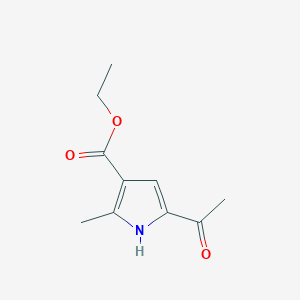

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a compound related to the pyrrole structure, plays a crucial role in plant defense against pathogens. Studies have shown that P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress. This regulation involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. Specifically, changes in mitochondrial P5C synthesis or levels have been implicated in inducing HR, a form of programmed cell death, highlighting the compound's importance in plant defense mechanisms (A. Qamar, K. Mysore, M. Senthil-Kumar, 2015).

Environmental Chemistry and Biodegradation

Ethyl tertiary-butyl ether (ETBE), though structurally different, shares functional similarities with ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in terms of its ether bond. Research on ETBE's biodegradation and environmental fate provides insights into how similar compounds might behave in soil and groundwater. Microorganisms capable of aerobically degrading ETBE, through hydroxylation of the ethoxy carbon, suggest potential microbial pathways for the biodegradation of related compounds, offering perspectives on environmental remediation techniques (S. Thornton et al., 2020).

Chemical Synthesis and Applications

Ionic liquids have been highlighted for their ability to dissolve a variety of biopolymers, such as cellulose, indicating the potential of using pyrrole derivatives in similar applications. For instance, 1-ethyl-3-methylimidazolium acetate demonstrates how ionic liquids can serve as solvents for cellulose modification. This opens avenues for the use of this compound in chemical syntheses where its structural properties might be advantageous for creating novel materials or enhancing existing processes (Shaghayegh Ostadjoo et al., 2018).

Safety and Hazards

Direcciones Futuras

Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .

Mecanismo De Acción

The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in cellular signaling pathways . Additionally, its interaction with proteins involved in cellular detoxification processes highlights its potential in modulating cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Furthermore, it can alter gene expression profiles related to oxidative stress and inflammation, thereby impacting cellular homeostasis . Its role in cellular metabolism is also noteworthy, as it can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered pharmacokinetics of co-administered drugs. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underscore its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent disruption of cellular homeostasis. Threshold effects have also been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic pathways is evident from its ability to modulate the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions highlight its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins, such as albumin, can influence its distribution within the bloodstream and its subsequent uptake by target tissues . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)